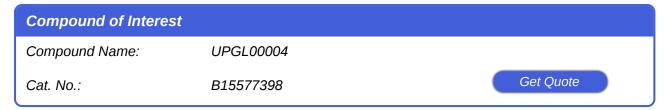


# Application Notes and Protocols: UPGL00004 in Glutamine Metabolism Research

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

upgloo004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell glutamine metabolism.[1][2][3][4][5] Altered glucose metabolism in cancer, often referred to as the "Warburg effect," leads to an increased reliance on glutamine to support anabolic processes and maintain cellular redox homeostasis.[2] GAC catalyzes the conversion of glutamine to glutamate, the initial and rate-limiting step in glutaminolysis.[6] Consequently, inhibiting GAC presents a promising therapeutic strategy to target the metabolic vulnerability of various cancers. upgloo004 has demonstrated significant anti-proliferative effects in cancer cell lines, particularly in triple-negative breast cancer, and has shown efficacy in preclinical in vivo models, especially in combination with other therapeutic agents.[1][2] These application notes provide a comprehensive overview of upgloo004, including its mechanism of action, quantitative data, and detailed protocols for its use in glutamine metabolism research.

### **Quantitative Data**

The following tables summarize the key quantitative data for **UPGL00004**, facilitating comparison and experimental design.

Table 1: In Vitro Inhibitory Activity of UPGL00004



Target	Assay Condition	IC50 (nM)	Kd (nM)	Reference
Glutaminase C (GAC)	Recombinant human GAC, phosphate- stimulated	29	27	[1][3][4]
MDA-MB-231 (Triple-Negative Breast Cancer)	Cell Proliferation Assay	70	-	[1][2]
HS578T (Triple- Negative Breast Cancer)	Cell Proliferation Assay	129	-	[1][2]
TSE (Triple- Negative Breast Cancer)	Cell Proliferation Assay	262	-	[2]

Table 2: In Vivo Efficacy of UPGL00004 in Combination with Bevacizumab

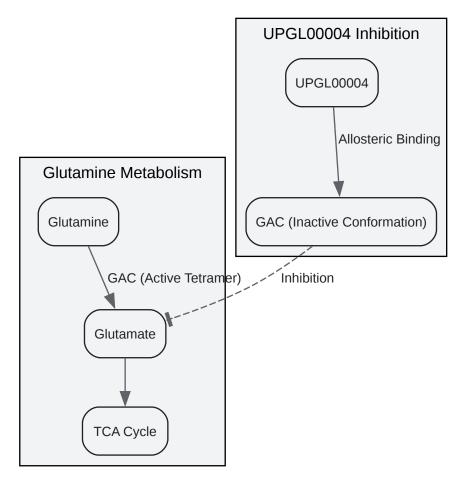
Cancer Model	Treatment	Dosing Schedule	Outcome	Reference
Triple-Negative Breast Cancer	UPGL00004 (1 mg/kg) +	Intraperitoneal	Complete prevention of	
Patient-Derived Xenograft (PDX)	Bevacizumab (2.5 mg/kg)	injection	detectable tumor size increase	[1]

## **Mechanism of Action**

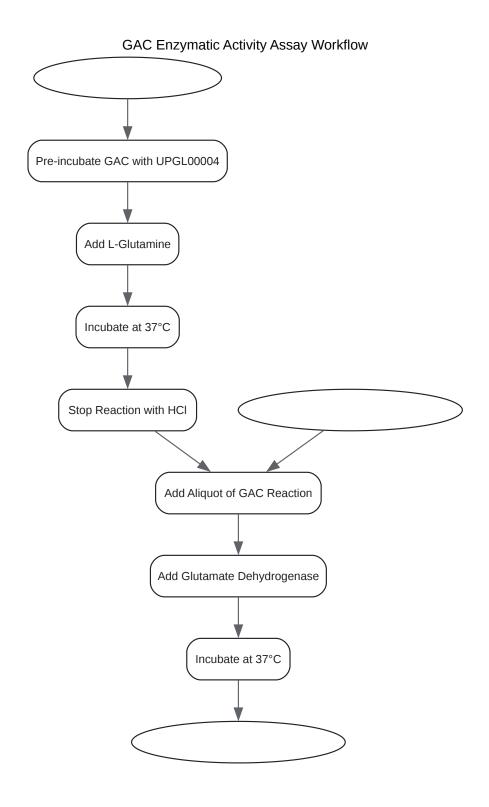
**UPGL00004** functions as an allosteric inhibitor of GAC.[1][2][5] It binds to a site distinct from the active site, specifically at the dimer-dimer interface of the GAC tetramer.[6] This binding event stabilizes an inactive conformation of the enzyme, preventing the necessary conformational changes required for catalytic activity. X-ray crystallography studies have confirmed that **UPGL00004** occupies the same allosteric binding pocket as other well-characterized GAC inhibitors like BPTES and CB-839.[1]



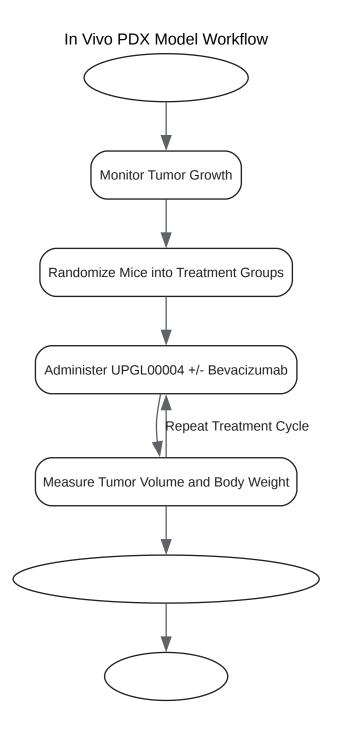
#### Mechanism of Action of UPGL00004 on Glutaminase C











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